molecular formula C7H9ClN2S B582430 N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine CAS No. 1289388-63-1

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine

Cat. No.: B582430
CAS No.: 1289388-63-1
M. Wt: 188.673
InChI Key: JOLRJHGLBXAUBI-UHFFFAOYSA-N
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Description

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is a chemical compound with the molecular formula C7H9ClN2S It is characterized by the presence of a chlorothiazole ring attached to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine typically involves the reaction of 2-chloro-5-(chloromethyl)thiazole with cyclopropanamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 2-chloro-5-(chloromethyl)thiazole and cyclopropanamine.

    Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

    Catalysts and Reagents: A base such as triethylamine or sodium hydride may be used to facilitate the reaction.

    Purification: The product is typically purified by recrystallization or column chromatography to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorothiazole ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted thiazoles.

Scientific Research Applications

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

    Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in antimicrobial research, it may inhibit bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-chlorothiazole: A related compound with similar structural features but different functional groups.

    2-Chloro-6-methylimidazo[2,1-b]thiazole: Another thiazole derivative with distinct chemical properties.

Uniqueness

N-((2-Chlorothiazol-5-YL)methyl)cyclopropanamine is unique due to its combination of a chlorothiazole ring and a cyclopropanamine moiety. This structural arrangement imparts specific chemical reactivity and potential biological activity, distinguishing it from other thiazole derivatives.

Properties

IUPAC Name

N-[(2-chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-7-10-4-6(11-7)3-9-5-1-2-5/h4-5,9H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOLRJHGLBXAUBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=C(S2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90693804
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1289388-63-1
Record name 2-Chloro-N-cyclopropyl-5-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1289388-63-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(2-Chloro-1,3-thiazol-5-yl)methyl]cyclopropanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90693804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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